
LHRH, his(6)-N-Et-pronh2(9)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LHRH, his(6)-N-Et-pronh2(9)-, also known as LHRH, his(6)-N-Et-pronh2(9)-, is a useful research compound. Its molecular formula is C59H80N18O12 and its molecular weight is 1233.4 g/mol. The purity is usually 95%.
The exact mass of the compound LHRH, his(6)-N-Et-pronh2(9)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality LHRH, his(6)-N-Et-pronh2(9)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LHRH, his(6)-N-Et-pronh2(9)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Prostate Cancer Treatment
LHRH analogs are primarily utilized in the treatment of prostate cancer. They function as agonists or antagonists to modulate testosterone levels, which can promote or inhibit tumor growth.
- Agonistic Action : Agonists stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an initial surge in testosterone followed by a decrease due to feedback inhibition. This is crucial for managing advanced prostate cancer where androgen deprivation is necessary .
- Antagonistic Action : Antagonists block the receptor activity, leading to a more immediate reduction in testosterone levels. This approach is beneficial in preventing disease flare-ups associated with agonist therapy .
Table 1: Comparison of LHRH Agonists and Antagonists
Property | Agonists | Antagonists |
---|---|---|
Mechanism | Stimulates LH/FSH release | Blocks LH/FSH release |
Initial Testosterone Surge | Yes | No |
Time to Effect | Delayed | Immediate |
Clinical Use | Advanced prostate cancer | Advanced prostate cancer |
Uterine Leiomyomata Treatment
The compound has also been studied for treating symptomatic uterine leiomyomata (fibroids). In clinical trials, LHRH agonists have demonstrated efficacy in reducing fibroid size and alleviating symptoms by decreasing estrogen levels .
Endometriosis Management
Similar to uterine fibroids, LHRH analogs are effective in managing endometriosis by reducing estrogen levels, which can alleviate pain and prevent further growth of endometrial tissue .
Case Studies and Clinical Trials
Numerous studies have documented the effectiveness of LHRH analogs in various clinical settings:
- A study involving 19 patients with symptomatic uterine leiomyomata showed significant reductions in fibroid volume following treatment with an LHRH agonist (D-His6-pro9-NET-GnRH) .
- Research on prostate cancer treatment has highlighted the importance of combining LHRH agonists with antiandrogens to mitigate disease flare during initial therapy phases .
特性
CAS番号 |
132461-43-9 |
---|---|
分子式 |
C59H80N18O12 |
分子量 |
1233.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H80N18O12/c1-4-64-57(88)48-12-8-20-77(48)58(89)41(11-7-19-65-59(60)61)70-51(82)42(21-32(2)3)71-54(85)46(25-36-28-63-31-68-36)75-52(83)43(22-33-13-15-37(79)16-14-33)72-56(87)47(29-78)76-53(84)44(23-34-26-66-39-10-6-5-9-38(34)39)73-55(86)45(24-35-27-62-30-67-35)74-50(81)40-17-18-49(80)69-40/h5-6,9-10,13-16,26-28,30-32,40-48,66,78-79H,4,7-8,11-12,17-25,29H2,1-3H3,(H,62,67)(H,63,68)(H,64,88)(H,69,80)(H,70,82)(H,71,85)(H,72,87)(H,73,86)(H,74,81)(H,75,83)(H,76,84)(H4,60,61,65)/t40-,41-,42-,43-,44-,45-,46+,47-,48-/m0/s1 |
InChIキー |
DVRRXWCSMLTCMJ-UAGUUFGPSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
異性体SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
配列 |
XHWSYHLRP |
同義語 |
6-His-9-N-Et-ProNH2-LHRH GnRH, His(6)-N-Et-ProNH2(9)- LHRH, His(6)-N-Et-ProNH2(9)- LHRH, histidyl(6)-N-ethylprolinamide(9)- NEHP-LHRH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。